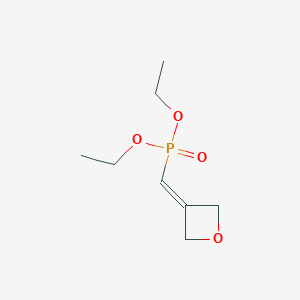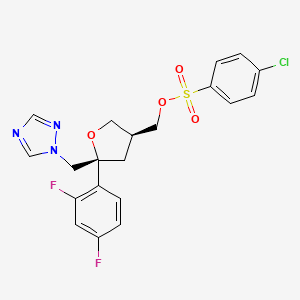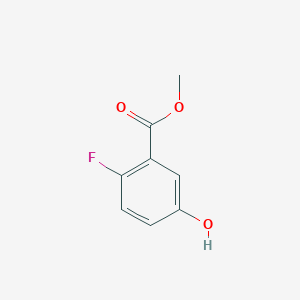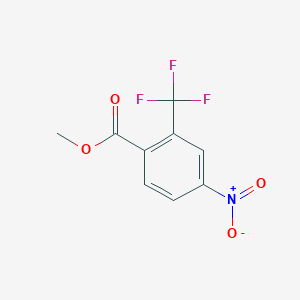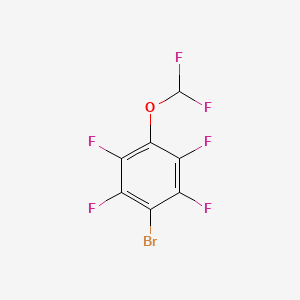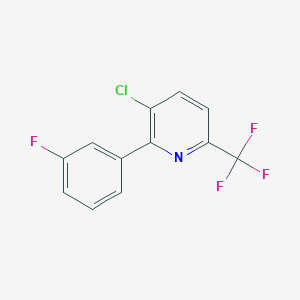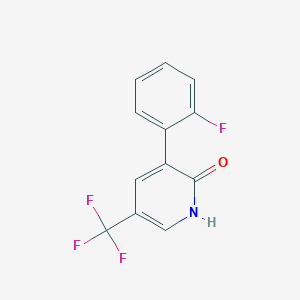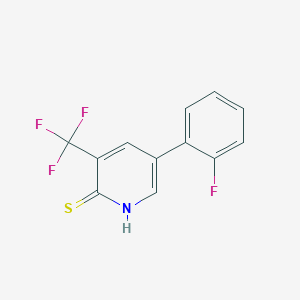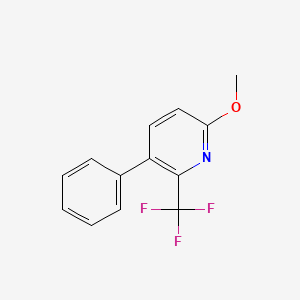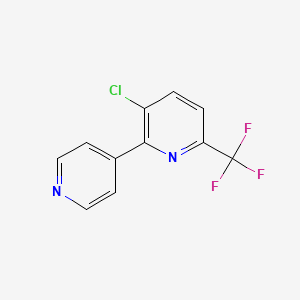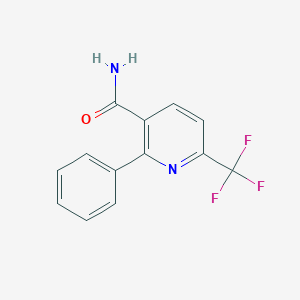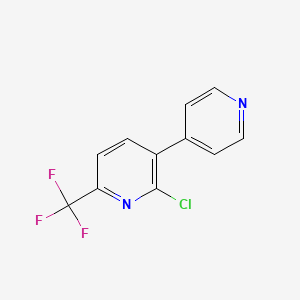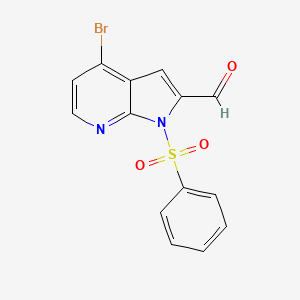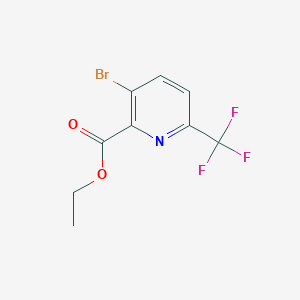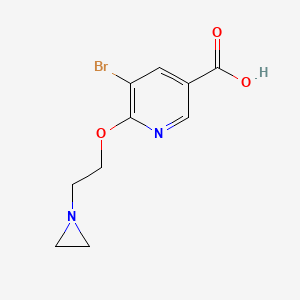
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid
Übersicht
Beschreibung
“6-(2-Aziridin-1-ylethoxy)nicotinic acid” is a chemical compound with the CAS Number 1086379-84-1. It has the molecular formula C10H12N2O3 . It falls under the category of Pharmaceutical Intermediates and Bulk Drug Intermediates .
Synthesis Analysis
The synthesis of aziridin-1-yl oximes, which are structurally similar to “6-(2-Aziridin-1-ylethoxy)nicotinic acid”, has been described in the literature . For example, the synthesis of (Z)-aziridin-1-yl(5-nitrofuran-2-yl)methanone oxime was realized from (Z)-N-hydr-oxy-5-nitrofuran-2-carbimidoyl chloride and aziridine in ether at 0°C .Molecular Structure Analysis
The compound has a molecular weight of 208.21388 and an exact mass of 208.085 . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 5 .Physical And Chemical Properties Analysis
The compound has a PSA of 62.4 and an XLogP3 of -1.8 . It also has a Topological Polar Surface Area of 62.4 and a Heavy Atom Count of 15 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Cancer Treatment
Research highlights the importance of pyrrolobenzimidazole or azomitosene ring systems, like 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), in cancer treatment. These compounds, including 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, show cytotoxicity and antitumor activity. PBIs, specifically, alkylate and cleave DNA upon reductive activation, making them potent antitumor agents with advantages over other such agents. They function as DNA intercalating agents and inhibit topoisomerase II-mediated DNA relaxation (Skibo, 1998).
Potential in Drug Synthesis
The synthesis and functionalization of cyclic β-amino acids, which are crucial in drug research, involve various metathesis reactions. 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid may have implications in these reactions. This encompasses a range of methodologies including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), highlighting its relevance in creating densely functionalized derivatives, crucial in synthetic and medicinal chemistry (Kiss et al., 2018).
Role in Neurochemical Effects
Studies have explored the neurochemical effects of compounds similar to 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid. For example, nicergoline, an alpha-blocker with a structure related to bromonicotinate, shows promising effects on energy metabolism in the central nervous system during conditions like cerebral hypoxia and ischemia. It's suggested that similar compounds, including 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, might offer benefits in treating neurochemical imbalances and promoting recovery post-hypoxia or ischemia (Moretti et al., 1979).
Pharmacological and Industrial Importance
The pharmacological and industrial importance of phenolic compounds, like those structurally related to 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, is noteworthy. Such compounds exhibit a wide range of therapeutic applications including antioxidative, antimicrobial, anti-inflammatory activities, and potential in bioremediation, photocatalytic ozonation, and laccase-based catalysis. Their ability to modulate enzyme activity, protein dynamics, and transcription factors in various diseases is significant, underscoring their potential in biomedical and industrial applications (Srinivasulu et al., 2018).
Eigenschaften
IUPAC Name |
6-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBRJAXTJLVAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



